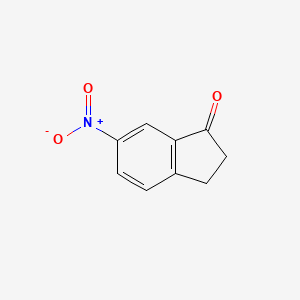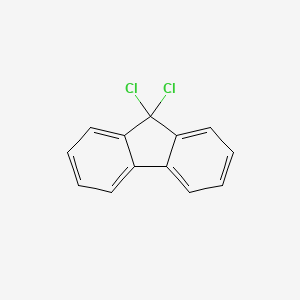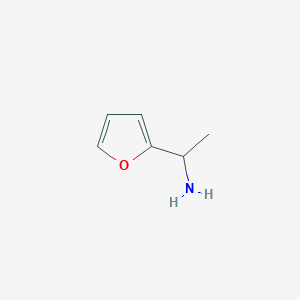
N1-メチルベンゼン-1,2-ジアミン
概要
説明
N-Methyl-1,2-phenylenediamine is an ortho-diamine. In situ generated diazonium cations of N-methyl-1,2-phenylenediamine were used for the electrochemical modification of glassy carbon electrode.
科学的研究の応用
ベンゾイミダゾール誘導体の合成
N-メチル-1,2-フェニレンジアミン: は、様々なベンゾイミダゾール誘導体の合成における重要な出発物質です . これらの誘導体は、抗癌、抗炎症、抗菌、抗結核、抗原虫活性など、幅広い薬理学的特性を持つため重要です .
アンジオテンシンII受容体拮抗薬
この化合物は、高血圧の治療に使用されるアンジオテンシンII受容体拮抗薬であるテルミサルタンの全合成に使用されています . このプロセスには、1-メチル-1H-ベンゾイミダゾール-2(3H)-チオンを中間体として調製することが含まれます .
抗菌剤
研究によると、N-メチル-o-フェニレンジアミンから合成された誘導体は、枯草菌や緑膿菌などの菌株に対して有望な抗菌活性を示すことが明らかになっています . これは、この化合物が新しい抗菌剤の開発のための前駆体としての可能性を示しています.
電気化学センサー
この化合物は、ガラス状炭素電極の電気化学修飾に使用されてきました。 これらの修飾された電極は、様々な物質を検出するためのセンサーの開発に使用することができます .
作用機序
Mode of Action
It is known to react as an acid to neutralize bases
Biochemical Pathways
It is known to be involved in the synthesis of certain compounds, such as 1-methyl-2-(hetero)arylbenzimidazoles .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a cyp1a2 inhibitor .
Action Environment
It is known to be stored under inert gas (nitrogen or argon) at 2–8 °c .
特性
IUPAC Name |
2-N-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKCLSMBVQLWIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043756 | |
| Record name | N-Methyl-o-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4760-34-3 | |
| Record name | N-Methyl-1,2-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4760-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-o-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004760343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenediamine, N1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Methyl-o-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylbenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-O-PHENYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ROI30FPR50 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: N-Methyl-o-phenylenediamine serves as a versatile building block for constructing various heterocyclic compounds. Its reaction with aldehydes or ketones can lead to the formation of benzimidazoles, while its condensation with β-ketoesters can yield diazepinones or other heterocyclic systems. [, , ]
A: The presence of two adjacent amine groups (o-phenylenediamine moiety) in N-Methyl-o-phenylenediamine enables it to react with aldehydes or ketones, leading to ring closure and the formation of benzimidazole derivatives. This reaction is facilitated by the nucleophilicity of the amine groups and the electrophilicity of the carbonyl group in aldehydes or ketones. [, , , ]
A: Yes, Telmisartan, an antihypertensive drug classified as an angiotensin II receptor antagonist, is synthesized using N-Methyl-o-phenylenediamine as a key building block. The synthesis typically involves a multi-step process starting with 3-methyl-4-nitrobenzoic acid. [, , , ]
A: In the synthesis of Telmisartan, N-Methyl-o-phenylenediamine reacts with a benzimidazole derivative (2-n-propyl-4-methyl-6-carboxybenzimidazole) in the presence of a condensing agent like polyphosphoric acid. This reaction forms a crucial benzimidazole moiety within the Telmisartan structure. [, , ]
A: Yes, N-Methyl-o-phenylenediamine has shown potential in modifying electrode surfaces. For example, it's used to introduce aryl groups with aliphatic amine functionalities onto glassy carbon electrodes. This modification is achieved through electrochemical reduction of in situ generated diazonium cations in aqueous media. []
A: This modification can significantly influence the electron transfer properties of the electrode, making it suitable for specific electrochemical applications, such as sensing or catalysis. The grafted aryl groups can act as redox mediators, facilitating electron transfer between the electrode surface and the analyte of interest. []
A: Research has explored the application of N-Methyl-o-phenylenediamine in developing amperometric uric acid sensors. A redox polymer, poly(N-Methyl-o-phenylenediamine) (poly-MPD), containing phenazine units, has shown the ability to mediate electrons from uricase (UOx) to an electrode during the enzymatic oxidation of uric acid. []
A: Poly-MPD facilitates efficient electron transfer between the enzyme's active site and the electrode, leading to a fast response time and sensitive detection of uric acid. This characteristic makes poly-MPD-based sensors suitable for applications requiring rapid and accurate uric acid monitoring. []
A: Yes, research shows that 1-Methyl-2-(o-nitrophenyl)benzimidazoline, a derivative of N-Methyl-o-phenylenediamine, functions as a reducing agent, selectively reducing carbon-carbon double bonds in electron-deficient olefins. This reaction provides a method for synthesizing saturated compounds from their corresponding unsaturated counterparts. []
A: While the exact mechanism requires further investigation, studies suggest a synchronous transfer of a hydride ion from the benzimidazoline ring and a proton from the solvent to the olefin, leading to the formation of the saturated product and a benzimidazole derivative. []
A: Yes, N-Methyl-o-phenylenediamine dihydrochloride has been identified as a potential genotoxic impurity in Telmisartan drug substances. Consequently, validated RP-HPLC methods have been developed to quantify this impurity and ensure its levels are below regulatory limits. []
A: Genotoxic impurities, like N-Methyl-o-phenylenediamine, can potentially interact with DNA and cause mutations, posing a risk of carcinogenicity. Therefore, strict control of this impurity in pharmaceuticals is essential to guarantee patient safety. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















